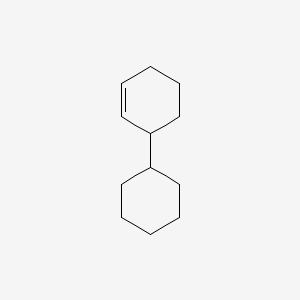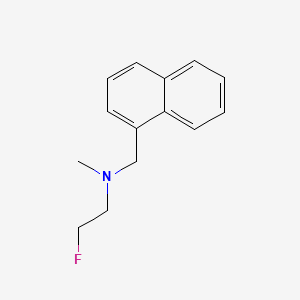
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- is an organic compound with the molecular formula C15H18FN It is a tertiary amine that contains a naphthalene ring, making it an aromatic compound
Vorbereitungsmethoden
The synthesis of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- typically involves the reaction of naphthalenemethylamine with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can interact with various receptors and enzymes in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- can be compared with other similar compounds, such as:
1-Naphthalenemethylamine, N-ethyl-N-(2-fluoroethyl)-: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-Naphthalenemethylamine, N-(2-chloroethyl)-N-methyl-: This compound has a chlorine atom instead of a fluorine atom.
1-Naphthalenemethylamine, N-(2-bromoethyl)-N-methyl-: This compound has a bromine atom instead of a fluorine atom.
The uniqueness of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- lies in its specific chemical structure, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
318-88-7 |
|---|---|
Molekularformel |
C14H16FN |
Molekulargewicht |
217.28 g/mol |
IUPAC-Name |
2-fluoro-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H16FN/c1-16(10-9-15)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
InChI-Schlüssel |
MXQCXRIBPVYRJN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCF)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


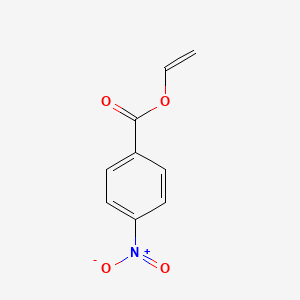
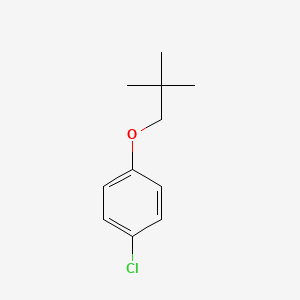
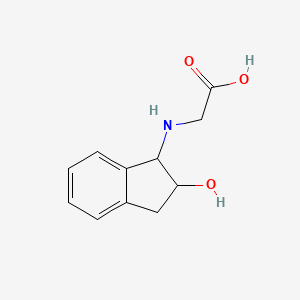
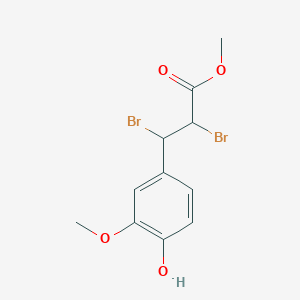
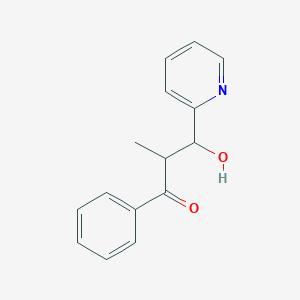
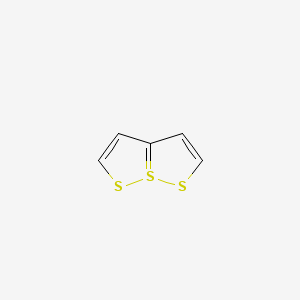
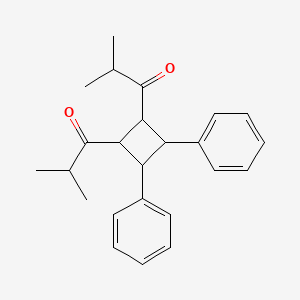
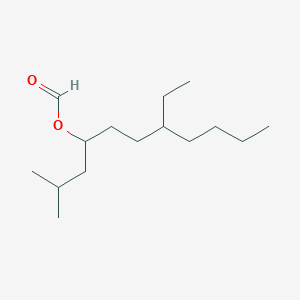
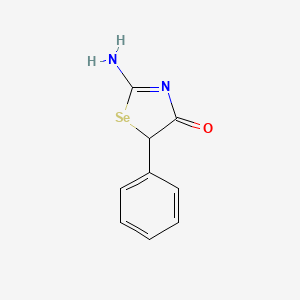
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
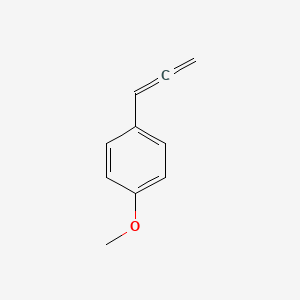
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
